2-Methylpyridine-3,4-diamine
CAS No.: 15931-19-8
Cat. No.: VC21063354
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15931-19-8 |
---|---|
Molecular Formula | C6H9N3 |
Molecular Weight | 123.16 g/mol |
IUPAC Name | 2-methylpyridine-3,4-diamine |
Standard InChI | InChI=1S/C6H9N3/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3,(H2,7,9) |
Standard InChI Key | CXCMHIHWZCWXQU-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=C1N)N |
Canonical SMILES | CC1=NC=CC(=C1N)N |
Introduction
Basic Chemical Identity and Structure
2-Methylpyridine-3,4-diamine (CAS No. 15931-19-8) is a pyridine derivative with a molecular formula of C₆H₉N₃ and a molecular weight of 123.16 g/mol . The compound contains a six-membered heterocyclic ring with a nitrogen atom, a methyl group at the 2-position, and two amino groups at the 3 and 4 positions. This structural arrangement contributes to its chemical reactivity and potential applications in various chemical syntheses.
Nomenclature and Identifiers
The compound is known by several names in chemical databases and literature, with its primary identifiers presented in Table 1.
Table 1: Chemical Identifiers of 2-Methylpyridine-3,4-diamine
Physical Properties
2-Methylpyridine-3,4-diamine exists as a solid compound with specific physical characteristics that determine its behavior under various conditions. These properties are essential considerations for handling, storage, and application in research or industrial settings.
Key Physical Parameters
The compound exhibits several notable physical properties that have been determined both experimentally and through computational predictions, as detailed in Table 2.
Table 2: Physical Properties of 2-Methylpyridine-3,4-diamine
The relatively high boiling and melting points of this compound are consistent with the presence of intermolecular hydrogen bonding due to the amino groups, which increase cohesive forces between molecules .
Chemical Properties
The chemical behavior of 2-Methylpyridine-3,4-diamine is primarily determined by its functional groups and electronic structure, which influence its reactivity patterns, solubility, and stability.
Reactivity Characteristics
The presence of two amino groups and a methyl substituent on the pyridine ring creates multiple reactive sites within the molecule. The amino groups can participate in various reactions typical of primary amines, including nucleophilic substitution, acylation, and condensation reactions. The methyl group at the 2-position can undergo oxidation and other transformations similar to those observed in 2-methylpyridine (2-picoline) derivatives .
Physicochemical Parameters
Several calculated and experimental parameters provide insight into the compound's chemical behavior, as shown in Table 3.
Table 3: Chemical Properties of 2-Methylpyridine-3,4-diamine
Property | Value | Reference |
---|---|---|
Hydrogen Bond Donor Count | 2 | |
Hydrogen Bond Acceptor Count | 3 | |
Rotatable Bond Count | 0 | |
XLogP3-AA | -0.1 | |
LogP | 0.37 | |
pKa | 9.69±0.42 (Predicted) | |
Polar Surface Area (PSA) | 64.93 Ų |
The slightly negative to low positive partition coefficient (LogP) values suggest moderate hydrophilicity, indicating potential solubility in both polar and non-polar solvents. The presence of both hydrogen bond donors and acceptors contributes to its solubility profile and potential for intermolecular interactions .
Synthesis Methods
Several approaches can be employed for the synthesis of 2-Methylpyridine-3,4-diamine, drawing from both established pyridine chemistry and specialized methodologies.
Direct Functionalization of 2-Methylpyridine
One potential synthetic route involves the nitration of 2-methylpyridine followed by reduction of the resulting nitro groups to amines. This multi-step process typically requires controlled reaction conditions to achieve regioselective functionalization at the 3 and 4 positions .
Flow Synthesis Approaches
Recent advancements in continuous flow chemistry have enabled more efficient synthesis of 2-methylpyridine derivatives. A bench-top continuous flow setup using Raney nickel catalyst has been described for the selective α-methylation of pyridines, which could serve as a precursor step in the synthesis of 2-Methylpyridine-3,4-diamine .
The flow synthesis approach offers several advantages:
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High degree of regioselectivity for the 2-position methylation
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Improved efficiency compared to conventional batch reactions
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Greener process with reduced waste generation
Applications and Uses
2-Methylpyridine-3,4-diamine finds applications in various fields due to its unique structure and reactivity profile.
Research and Development
The compound is utilized in chemical research as a building block for the synthesis of more complex heterocyclic structures. Its diamino functionality makes it particularly valuable for the development of novel materials and pharmaceutical intermediates .
Specialized Applications
According to product information, 2-Methylpyridine-3,4-diamine is classified as a component for "Protein Degrader Building Blocks," suggesting potential applications in targeted protein degradation research and related biochemical studies .
Analytical Characterization
Analytical techniques provide essential information for confirming the identity and purity of 2-Methylpyridine-3,4-diamine.
Spectroscopic Properties
While specific spectroscopic data is limited in the available search results, compounds of this class typically exhibit characteristic:
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UV-Visible absorption patterns due to the pyridine ring and amino substituents
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IR spectral features including N-H stretching bands from primary amines
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Distinctive NMR chemical shifts for aromatic, methyl, and amino protons
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